molecular formula C11H18N2 B1367067 N,N-Dipropylpyridin-4-Amine CAS No. 69008-70-4

N,N-Dipropylpyridin-4-Amine

Cat. No.: B1367067
CAS No.: 69008-70-4
M. Wt: 178.27 g/mol
InChI Key: QERPFDRCBSOYMF-UHFFFAOYSA-N
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Description

N,N-Dipropylpyridin-4-Amine is an organic compound with the molecular formula C11H18N2. It is a derivative of pyridine, characterized by the presence of two propyl groups attached to the nitrogen atom at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dipropylpyridin-4-Amine can be synthesized through the reaction of 4-chloropyridine with dipropylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dipropylamine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropylpyridin-4-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dipropylpyridin-4-Amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dipropylpyridin-4-Amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, its biological activity may be attributed to its ability to interact with cellular receptors and enzymes, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N,N-Dipropylpyridin-4-Amine is unique due to its specific propyl substituents, which can influence its steric and electronic properties. These differences can affect its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N,N-dipropylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERPFDRCBSOYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498816
Record name N,N-Dipropylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69008-70-4
Record name N,N-Dipropylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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